molecular formula C15H24IN3O2 B8152332 tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B8152332
M. Wt: 405.27 g/mol
InChI Key: IGCIDKZWFJPNLW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20IN3O2 It is a derivative of piperidine and pyrazole, featuring an iodine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then displaced by the pyrazole derivative . The iodination of the pyrazole ring is achieved using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom on the pyrazole ring. This iodine atom can be a site for further functionalization, making it a valuable intermediate in organic synthesis .

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and the synthesis of complex molecules, making it a valuable tool in research and development.

Properties

IUPAC Name

tert-butyl 4-[2-(4-iodopyrazol-1-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24IN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIDKZWFJPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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